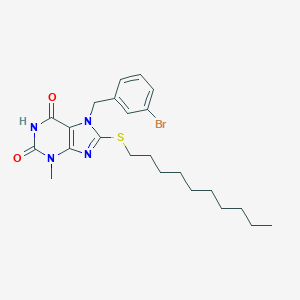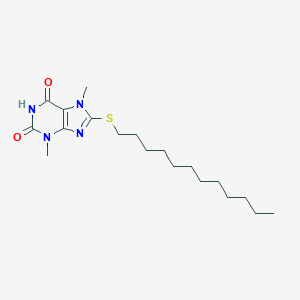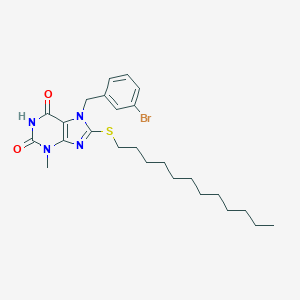![molecular formula C18H17N3O5S2 B403490 4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether](/img/structure/B403490.png)
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether is a complex organic compound characterized by the presence of nitrophenyl, methoxyphenyl, and pyrazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazole core with 4-nitrophenyl thiol in the presence of a suitable oxidizing agent.
Sulfonylation: The final step involves the sulfonylation of the pyrazole derivative with 4-methoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl and sulfonyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity due to its reactive groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrazole core may also interact with specific binding sites on receptors, modulating their activity.
相似化合物的比较
Similar Compounds
4-nitrophenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents on the pyrazole core.
4-methoxyphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents on the pyrazole core.
3,5-dimethyl-1H-pyrazole derivatives: Compounds with similar pyrazole cores but different substituents on the phenyl groups.
Uniqueness
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether is unique due to the combination of its nitrophenyl, methoxyphenyl, and pyrazole groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H17N3O5S2 |
|---|---|
分子量 |
419.5g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole |
InChI |
InChI=1S/C18H17N3O5S2/c1-12-18(27-16-8-4-14(5-9-16)21(22)23)13(2)20(19-12)28(24,25)17-10-6-15(26-3)7-11-17/h4-11H,1-3H3 |
InChI 键 |
ZAMGLPFIIJJYIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403407.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(2-methoxy-phenyl)-acetamide](/img/structure/B403409.png)
![(4E)-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403410.png)
![N-(4-chlorophenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403411.png)
![N-(4-acetylphenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403413.png)
![N-(2,4-dimethylphenyl)-2-[(4-nitrophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403415.png)
![4-[({[(Cyclohexylamino)carbonyl]oxy}imino)(phenyl)methyl]pyridine](/img/structure/B403418.png)
![N-{4-bromo-2-nitrophenyl}-N-[2-(2-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B403420.png)
![1-[({[(Cyclohexylamino)carbonyl]oxy}imino)methyl]-4-fluorobenzene](/img/structure/B403421.png)
![1-Chloro-2-[({[(3-chloroanilino)carbonyl]oxy}imino)methyl]benzene](/img/structure/B403422.png)



![1,2-Dichloro-4-[({[(4-fluorobenzylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B403429.png)
